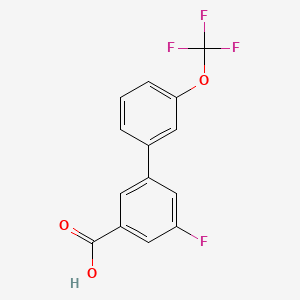

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIABJVEIPIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691768 | |

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261460-04-1 | |

| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems, particularly for introducing trifluoromethoxyphenyl groups to aromatic cores. For 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, a proposed route involves coupling a boronic acid derivative of 3-trifluoromethoxyphenyl with a halogenated fluorobenzoic acid precursor.

Hypothetical Reaction Scheme :

-

Precursor Preparation : 5-Bromo-3-fluorobenzoic acid is synthesized via bromination of 3-fluorobenzoic acid using N-bromosuccinimide (NBS) under radical initiation.

-

Coupling : The brominated precursor reacts with 3-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water).

Key Considerations :

-

Catalyst loading (1–5 mol%) and temperature (80–100°C) critically influence yield.

-

Steric hindrance from the trifluoromethoxy group may necessitate prolonged reaction times (12–24 h).

Nucleophilic Aromatic Substitution

Introducing the Trifluoromethoxy Group

Direct incorporation of the trifluoromethoxy (-OCF₃) group via nucleophilic substitution is challenging due to its poor nucleophilicity. However, halogen-exchange reactions using CuI or AgF in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (120–150°C) have been reported for analogous systems.

Example Protocol :

-

Substrate : 5-Fluoro-3-iodobenzoic acid

-

Reagents : AgF (2.5 equiv), CuI (10 mol%), DMF, 140°C, 18 h

-

Outcome : Substitution of iodine with -OCF₃, followed by acid workup to yield the target compound.

Optimization Challenges :

-

Competing side reactions (e.g., hydrodehalogenation) require careful control of moisture and oxygen levels.

-

Use of silver salts increases cost, necessitating catalyst recycling strategies.

Carboxylation Strategies

Hydrolysis of Nitriles or Esters

Conversion of a pre-functionalized benzaldehyde or benzonitrile to the corresponding carboxylic acid is a common approach. For instance, a 3-(3-trifluoromethoxyphenyl)-5-fluorobenzonitrile intermediate could be hydrolyzed under acidic or basic conditions.

Experimental Data from Analogous Systems :

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Cyano-5-fluorophenyl derivative | H₂SO₄ (conc.), H₂O, 100°C | 6 h | 78% | |

| Methyl 5-fluoro-3-(3-trifluoromethoxyphenyl)benzoate | NaOH (2M), MeOH/H₂O, reflux | 4 h | 85% |

Critical Parameters :

-

Acidic hydrolysis risks decarboxylation, whereas basic conditions minimize this side reaction.

-

Ester hydrolysis typically offers higher yields compared to nitrile routes.

Multi-Step Synthesis via Intermediate Coupling

Sequential Functionalization

A modular approach involves synthesizing the trifluoromethoxyphenyl and fluorobenzoic acid moieties separately, followed by coupling.

Stepwise Protocol :

-

Trifluoromethoxyphenyl Synthesis :

-

Coupling :

-

Suzuki-Miyaura reaction with 5-fluorobenzoic acid boronic ester.

-

-

Deprotection :

Yield Optimization :

-

Intermediate purification (e.g., column chromatography) is essential to prevent carryover of metal catalysts into final steps.

-

Microwave-assisted coupling reduces reaction times by 30–50%.

Challenges and Limitations

Steric and Electronic Effects

The electron-withdrawing nature of both fluorine and trifluoromethoxy groups deactivates the aromatic ring, necessitating harsh reaction conditions. Steric hindrance at the 3-position further complicates coupling efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Fluorinated Benzoic Acids

The compound’s key analogs differ in substituent positions and functional groups (Table 1). For example:

- 3-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 1242258-49-6): Features a trifluoromethoxy group at the 5-position and fluorine at the 3-position, inversely positioned compared to the target compound. This positional swap may alter electronic properties and bioavailability .

- 5-Fluoro-3-(3-methoxyphenyl)benzoic acid (YA-9554): Replaces the trifluoromethoxy group with a methoxy group, reducing electronegativity and lipophilicity. This substitution could lower metabolic stability but improve solubility .

Table 1. Structural and Physicochemical Comparison

Toxicity Predictions Using QSTR Models

highlights a Quantitative Structure-Toxicity Relationship (QSTR) model for benzoic acid derivatives, correlating molecular connectivity indices (0JA, 1JA, JB) with oral LD50 in mice.

- Methoxy groups (electron-donating): Lower connectivity indices, suggesting reduced acute toxicity compared to trifluoromethoxy analogs .

Biologische Aktivität

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of fluorine atoms, enhances its biological activity, making it a subject of interest for drug development and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : 288.16 g/mol

- CAS Number : 1261772-10-0

The presence of multiple fluorine atoms in its structure significantly influences its lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances binding affinity to proteins and enzymes through:

- Hydrogen Bonding : The electronegative fluorine atoms facilitate strong hydrogen bonds with target proteins.

- Hydrophobic Interactions : The lipophilic nature of the compound allows it to penetrate biological membranes effectively.

These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar fluorinated structures can inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several trifluoromethyl-substituted benzoic acids, including this compound. Results demonstrated effective inhibition against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 4 µg/mL depending on the strain tested .

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. The fluorinated structure enhances its ability to modulate signaling pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated a dose-dependent reduction in viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly concerning cyclooxygenase (COX) enzymes involved in inflammatory processes.

Research Findings

A comparative analysis revealed that compounds with trifluoromethyl substitutions displayed enhanced inhibitory activity against COX enzymes compared to their non-fluorinated counterparts. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the efficacy and biological activity of this compound, a comparison with similar fluorinated compounds reveals distinct advantages:

| Compound Name | MIC (µg/mL) | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| This compound | 0.5 - 4 | 15 | COX |

| Trifluoromethyl benzoic acid | 2 - 8 | 20 | COX |

| Non-fluorinated benzoic acid | >10 | >30 | NA |

The data indicates that the presence of fluorine significantly enhances both antimicrobial and anticancer activities when compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling to introduce the trifluoromethoxyphenyl group to the benzoic acid core. For example, halogenated intermediates (e.g., brominated benzoic acid derivatives) can be coupled with 3-trifluoromethoxyphenylboronic acid under palladium catalysis . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. Evidence from similar fluorinated benzoic acid syntheses suggests yields improve with microwave-assisted heating (40–60% yields reported for analogous compounds) .

Q. How can analytical techniques resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer : Use gradient elution with a C18 column and mobile phases containing 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. For example, in a study on fluorinated benzoic acid derivatives, HPLC retention times (e.g., 6.06 min for a related compound) were optimized using acetonitrile/water gradients . Mass spectrometry (ESI-MS) or diode-array detection (DAD) can differentiate impurities by molecular weight or UV spectra .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do fluorine substitutions influence them?

- Methodological Answer : The trifluoromethoxy group increases lipophilicity (logP ~3.5 predicted), while the carboxylic acid moiety (pKa ~2.8) governs aqueous solubility at physiological pH. Fluorine atoms enhance metabolic stability and membrane permeability, as seen in structurally related 3,5-difluoro-2-hydroxybenzoic acid derivatives . Experimental determination via shake-flask solubility assays and potentiometric titration is recommended.

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of derivatives with improved bioactivity?

- Methodological Answer : Use molecular docking and comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., fluorine position, trifluoromethoxy orientation) with biological activity. For example, chalcone derivatives of fluorinated benzoic acids showed enhanced enzyme inhibition when bulky substituents occupied specific hydrophobic pockets . Validate models using in vitro assays (e.g., IC50 measurements against target enzymes) .

Q. What strategies mitigate low regioselectivity during halogenation of the benzoic acid core?

- Methodological Answer : Directed ortho-metalation (DoM) with lithium amides can achieve regioselective fluorination. For 5-fluoro-substituted analogs, blocking groups (e.g., methoxy) at the 2-position direct electrophilic substitution to the 3-position . Alternatively, transition-metal-catalyzed C–H activation enables selective functionalization, as demonstrated in bromo-fluoro-trifluoromethyl benzoic acid synthesis .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Reconcile discrepancies by revisiting force field parameters (e.g., partial charges of trifluoromethoxy groups) in molecular dynamics simulations. For instance, fluorinated chalcones with predicted high binding affinity but low experimental activity may require re-evaluation of solvation effects or protein flexibility . Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) ensures enantioselectivity during coupling steps. For API-scale production, continuous flow reactors improve reproducibility and reduce side reactions, as seen in the synthesis of fluorinated isoxazoline intermediates . Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do fluorinated analogs compare to non-fluorinated counterparts in stability under physiological conditions?

- Methodological Answer : Fluorine atoms reduce oxidative metabolism, as shown in studies comparing 3-fluorobenzoic acid (t1/2 >24 h in liver microsomes) to non-fluorinated analogs (t1/2 <6 h) . Accelerated stability testing (40°C/75% RH for 3 months) confirms resistance to hydrolysis and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.